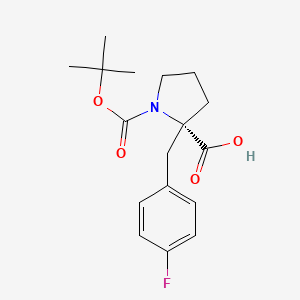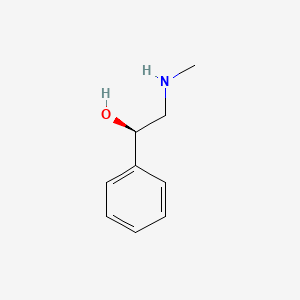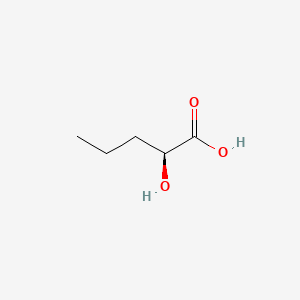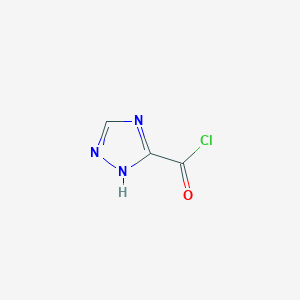
1H-1,2,4-triazole-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole-5-carbonyl chloride is a unique heterocyclic compound that belongs to the 1,2,4-triazole family. This family of compounds is known for its presence in a variety of pharmaceuticals and biologically significant compounds. The 1,2,4-triazole moiety is recognized for its role in drug discovery studies targeting cancer cells, microbes, and various diseases in the human body.
准备方法
The synthesis of 1H-1,2,4-triazole-5-carbonyl chloride typically involves multistep synthetic routes. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then subjected to various chemical reactions to introduce the carbonyl chloride group. The reaction conditions often involve the use of reagents such as thionyl chloride or oxalyl chloride to facilitate the formation of the carbonyl chloride group .
Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
化学反应分析
1H-1,2,4-triazole-5-carbonyl chloride undergoes a variety of chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the chloride group to form new derivatives. Oxidizing agents like hydrogen peroxide can be used to introduce oxygen-containing functional groups, while reducing agents such as sodium borohydride can be employed to reduce the carbonyl group.
The major products formed from these reactions are often novel 1,2,4-triazole derivatives with potential pharmaceutical applications. These derivatives are characterized using spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry.
科学研究应用
1H-1,2,4-triazole-5-carbonyl chloride has a wide range of scientific research applications:
Therapeutic Applications: Due to its broad biological activity, this compound is used in the development of drugs with anti-inflammatory, antibacterial, antitumor, and antiviral properties.
Materials Science and Polymer Chemistry: This compound and its derivatives are used in the development of proton-conducting fuel cell membranes, which enhance the fundamental properties of electrolyte membranes, such as thermal stability and ion conductivity.
Corrosion Inhibition: 1H-1,2,4-triazole derivatives are studied as corrosion inhibitors for metals.
Drug Discovery and Pharmaceutical Applications: The 1,2,4-triazole scaffold is a cornerstone in drug discovery research, particularly for developing new therapeutic agents targeting various diseases, including cancer and microbial infections.
作用机制
The mechanism of action of 1H-1,2,4-triazole-5-carbonyl chloride involves its interaction with various enzymes and receptors. The 1,2,4-triazole moiety is known to form hydrogen bonds and dipole interactions with biological receptors, which facilitates its pharmacological activity. This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism.
相似化合物的比较
1H-1,2,4-triazole-5-carbonyl chloride can be compared with other similar compounds within the 1,2,4-triazole family. Some of these similar compounds include:
1H-1,2,4-Triazole-3-thiol: Known for its antiviral and anti-infective properties.
1H-1,2,4-Triazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
1H-1,2,4-Triazole-3-amine: Utilized in the development of anticancer and antimicrobial agents.
The uniqueness of this compound lies in its versatile reactivity and broad range of applications in scientific research and industry. Its ability to form stable derivatives and interact with biological targets makes it a valuable compound in various fields of study.
属性
IUPAC Name |
1H-1,2,4-triazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGFODZIHGSXSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

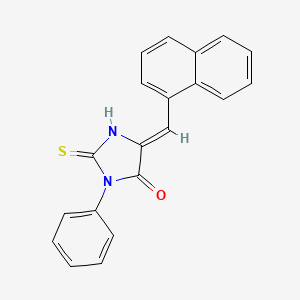
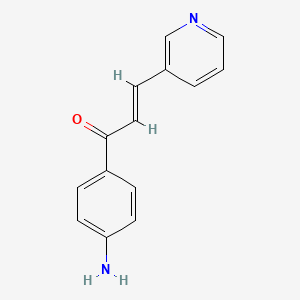
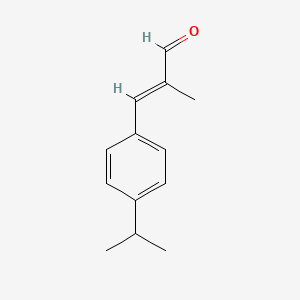
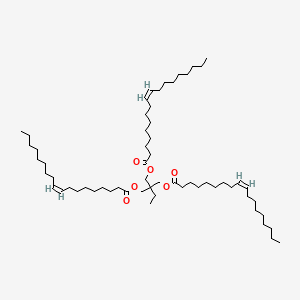
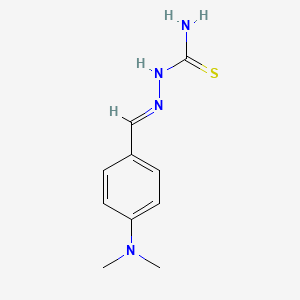
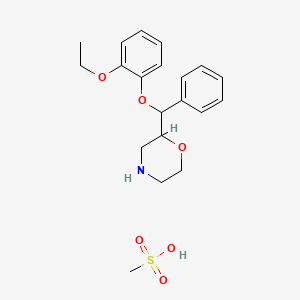
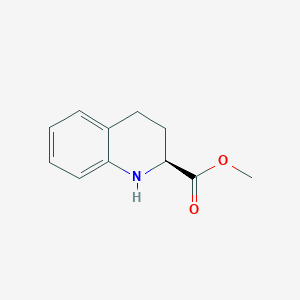
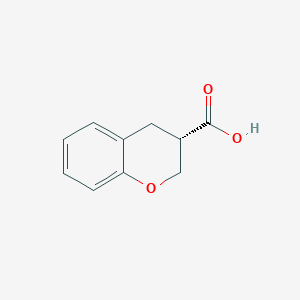
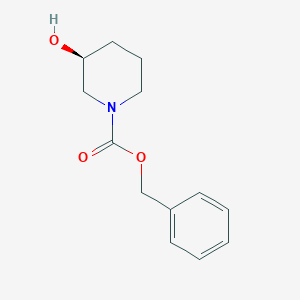
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
